3-Methanesulfonyl-5-nitrobenzoic acid

Vue d'ensemble

Description

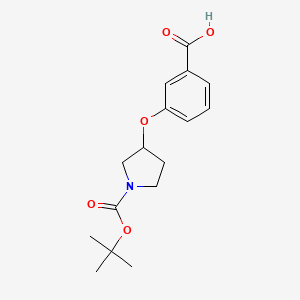

3-Methanesulfonyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO6S . It has a molecular weight of 245.21 and is typically in solid form .

Molecular Structure Analysis

The molecular structure of 3-Methanesulfonyl-5-nitrobenzoic acid contains a total of 23 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

3-Methanesulfonyl-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 245.21 .Applications De Recherche Scientifique

Bioconjugation Techniques

Lastly, it can be applied in bioconjugation techniques where it’s used to link biomolecules with other entities, such as fluorescent tags or other probes, which is essential in various bioanalytical assays.

Each application leverages the unique chemical structure of 3-Methanesulfonyl-5-nitrobenzoic acid , demonstrating its versatility and importance in scientific research .

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 3-Methanesulfonyl-5-nitrobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific reactants and products involved.

Result of Action

As a reagent in sm cross-coupling reactions , its primary effect at the molecular level is likely the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Propriétés

IUPAC Name |

3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonyl-5-nitrobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.